4-Chloro-2-(2-methylprop-2-en-1-yl)phenol
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Overview
Description
4-Chloro-2-(2-methylprop-2-en-1-yl)phenol is an organic compound with the molecular formula C10H11ClO It is a chlorinated phenol derivative, characterized by the presence of a chloro group at the 4-position and a 2-methylprop-2-en-1-yl group at the 2-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methylprop-2-en-1-yl)phenol typically involves the chlorination of 2-(2-methylprop-2-en-1-yl)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methylprop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Chloro-2-(2-methylprop-2-en-1-yl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methylprop-2-en-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenolic groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the 2-methylprop-2-en-1-yl group.
2-(2-methylprop-2-en-1-yl)phenol: Similar structure but lacks the chloro group.
4-Chloro-2-(2-methylprop-2-en-1-yl)aniline: Similar structure but contains an aniline group instead of a phenol group.
Uniqueness
4-Chloro-2-(2-methylprop-2-en-1-yl)phenol is unique due to the presence of both the chloro and 2-methylprop-2-en-1-yl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
189308-62-1 |
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Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
4-chloro-2-(2-methylprop-2-enyl)phenol |
InChI |
InChI=1S/C10H11ClO/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6,12H,1,5H2,2H3 |
InChI Key |
RWQHRLHUHRELDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
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